3-Ethyl-2-(3-methylbenzyl)pyrrolidine
Description
3-Ethyl-2-(3-methylbenzyl)pyrrolidine (CAS: 524918-26-1) is a substituted pyrrolidine derivative characterized by a five-membered nitrogen-containing ring. The molecule features a 3-ethyl group and a 3-methylbenzyl substituent at the C2 position of the pyrrolidine ring. Pyrrolidines are widely studied for their pharmacological relevance, particularly as precursors for bioactive molecules and catalysts in organic synthesis . The stereochemistry and substituent positioning in such compounds critically influence their physicochemical properties and biological interactions .
Properties
Molecular Formula |
C14H21N |
|---|---|
Molecular Weight |
203.32 g/mol |
IUPAC Name |
3-ethyl-2-[(3-methylphenyl)methyl]pyrrolidine |
InChI |
InChI=1S/C14H21N/c1-3-13-7-8-15-14(13)10-12-6-4-5-11(2)9-12/h4-6,9,13-15H,3,7-8,10H2,1-2H3 |
InChI Key |
ZRHBQPQPDNDNLU-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCNC1CC2=CC=CC(=C2)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-2-(3-methylbenzyl)pyrrolidine can be achieved through various methods. One common approach involves the reaction of 3-methylbenzylamine with 3-ethyl-2-pyrrolidinone under reductive amination conditions . The reaction typically requires a reducing agent such as sodium borohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.
Industrial Production Methods
Industrial production of pyrrolidine derivatives often involves large-scale reductive amination processes. These methods are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-2-(3-methylbenzyl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding N-oxides.
Reduction: Reduction reactions can be performed using hydrogen gas and a palladium catalyst to reduce any double bonds or functional groups present.
Substitution: Nucleophilic substitution reactions can occur at the benzyl position, where halogenated reagents can replace the methyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogenated reagents like bromine or chlorine in the presence of a base.
Major Products
Oxidation: N-oxides of 3-Ethyl-2-(3-methylbenzyl)pyrrolidine.
Reduction: Fully saturated pyrrolidine derivatives.
Substitution: Halogenated pyrrolidine derivatives.
Scientific Research Applications
3-Ethyl-2-(3-methylbenzyl)pyrrolidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 3-Ethyl-2-(3-methylbenzyl)pyrrolidine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Substituent Position and Steric Effects
- This positional difference may alter binding affinity in receptor interactions .
- Such polar interactions could improve solubility but reduce membrane permeability compared to the nonpolar 3-methylbenzyl analog .
Table 1: Substituent Effects on Key Properties
| Compound | Substituent | Molecular Weight | Log Kow (Predicted) | Key Functional Impact |
|---|---|---|---|---|
| 3-Ethyl-2-(3-methylbenzyl)pyrrolidine | 3-methylbenzyl | ~231.35 g/mol | ~3.2 | Moderate lipophilicity, steric bulk |
| 3-Ethyl-2-(2-methylbenzyl)pyrrolidine | 2-methylbenzyl | ~231.35 g/mol | ~3.3 | Increased steric hindrance |
| 3-Ethyl-2-(3-methoxyphenyl)pyrrolidine | 3-methoxyphenyl | ~247.34 g/mol | ~2.8 | Enhanced polarity, H-bonding |
Reactivity and Stability
- Aromatization Challenges: notes that pyrrolidine rings in similar compounds resist elimination under thermal or acidic conditions, requiring oxidation (e.g., m-CPBA) for aromatization. This suggests that the 3-ethyl-2-benzyl substitution in the target compound may enhance ring stability compared to unsubstituted analogs .
- Catalytic Applications : Pyrrolidine derivatives are used in hydroamination reactions (). The bulky 3-methylbenzyl group in the target compound could modulate catalytic activity by influencing transition-state geometry .
Thermochemical and Structural Comparisons
- B–N Bond Interactions: Piperidine borane complexes exhibit longer B–N bonds (1.68 Å) compared to pyrrolidine borane (1.64 Å), attributed to piperidine’s larger ring size.
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